N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide
Description
N-{[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylfuran-2-carboxamide is a complex organic compound that features a benzodiazole ring fused with a furan carboxamide group
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-19(17(21)15-8-5-10-23-15)12-16-18-13-6-3-4-7-14(13)20(16)9-11-22-2/h3-8,10H,9,11-12H2,1-2H3 |
InChI Key |
CAWOQGDZPRORPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CCOC)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylfuran-2-carboxamide typically involves the reaction of 1-(2-methoxyethyl)-1H-1,3-benzodiazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrobenzodiazole derivatives, and various substituted benzodiazole compounds .
Scientific Research Applications
N-{[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The furan carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine
- N-(2-methoxyethyl)-1H-benzimidazol-2-amine
- N-(2-methoxyethyl)-4-(4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)benzenesulfonamide
Uniqueness
N-{[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylfuran-2-carboxamide is unique due to its combination of a benzodiazole ring and a furan carboxamide group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
